For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan
Introduction
Formazans are a class of intensely colored compounds characterized by the core structure R-N=N-C(R')=N-NH-R''. First synthesized over a century ago, these compounds have garnered significant interest due to their diverse applications in analytical chemistry, materials science, and medicinal chemistry.[1] Their unique photochromic and redox properties, coupled with their ability to form stable metal complexes, make them versatile molecules for further development.[2] 1,5-Diphenyl-3-(4-methoxyphenyl)formazan is a triaryl formazan derivative that has been a subject of study due to the broad biological activities associated with this class of compounds, including antimicrobial, anticonvulsant, and antiviral properties.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization.
Chemical and Physical Properties
The key physicochemical properties of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O | N/A |
| Molecular Weight | 330.38 g/mol | N/A |
| Melting Point | 157 °C | [ChemicalBook Data] |
| Boiling Point (Predicted) | 460.3 ± 38.0 °C | [ChemicalBook Data] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [ChemicalBook Data] |
| pKa (Predicted) | 15.37 ± 0.10 | [ChemicalBook Data] |
| Appearance | Red to dark-colored solid | [5] |
Note: Predicted values are based on computational models and may differ from experimental results.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the structural elucidation and characterization of formazan derivatives.
UV-Visible Spectroscopy
Triaryl formazans typically exhibit characteristic absorption bands in the UV-visible range. The spectra of these compounds generally show four distinct absorption bands.[1] For a structurally similar compound, 1-phenyl-3-phenyl-5-[3-chlorophenyl] formazan, the maximum absorption (λmax) in ethanol is observed at 476 nm.[3] It is expected that 1,5-Diphenyl-3-(4-methoxyphenyl)formazan would display a similar absorption profile, with the λmax influenced by the electron-donating methoxy group, potentially causing a slight bathochromic (red) shift.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. For formazan derivatives, characteristic peaks include:
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N-H Stretching: A peak is typically observed in the region of 3450-3500 cm⁻¹, corresponding to the N-H bond of the formazan core.[3]
-
C=N Stretching: A stretching vibration for the C=N bond is expected around 1654 cm⁻¹.[3]
-
N=N Stretching: The azo group (N=N) stretching is typically found near 1581 cm⁻¹.[3]
-
Aromatic C-H Stretching: Peaks for aromatic C-H bonds are expected above 3000 cm⁻¹.
-
C-O Stretching: The methoxy group will show a characteristic C-O stretch, typically in the 1250-1000 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the detailed structure. Based on data from analogous formazan compounds, the following chemical shifts are expected for 1,5-Diphenyl-3-(4-methoxyphenyl)formazan in a solvent like CDCl₃:[3][5]
-
¹H NMR:
-
N-H Proton: A characteristic singlet for the N-H proton is expected far downfield, typically between δ 14.8 and 15.4 ppm, due to strong intramolecular hydrogen bonding.[5]
-
Aromatic Protons (Ar-H): Multiple signals (multiplets) would appear in the range of δ 6.8-8.3 ppm. The protons on the 4-methoxyphenyl ring will show a distinct pattern, likely two doublets around δ 6.9 ppm and δ 7.8 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet for the three methoxy protons is expected around δ 3.8 ppm.[6][7]
-
-
¹³C NMR:
-
Aromatic Carbons: A series of signals for the aromatic carbons would be observed between δ 114 and 150 ppm.
-
C=N Carbon: The carbon of the C=N bond within the formazan core would appear downfield.
-
Methoxy Carbon (OCH₃): A signal for the methoxy carbon is expected around δ 55 ppm.[7]
-
Experimental Protocols
Synthesis of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan
The standard and most common method for synthesizing triaryl formazans involves the coupling of an arylhydrazone with a diazonium salt in a basic medium.[1][8]
Step 1: Preparation of 4-Methoxybenzaldehyde Phenylhydrazone (Intermediate)
-
Dissolve 0.01 mol of 4-methoxybenzaldehyde in a minimal amount of ethanol or dilute acetic acid in a conical flask.
-
Add 0.01 mol of phenylhydrazine dropwise to the well-stirred aldehyde solution at room temperature.[3]
-
Continue stirring the reaction mixture for 1 hour and then allow it to stand for 30 minutes.
-
The precipitated yellow crystalline solid (the hydrazone) is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to obtain pure 4-methoxybenzaldehyde phenylhydrazone.
Step 2: Preparation of Benzenediazonium Chloride
-
Dissolve 0.01 mol of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water in a conical flask.
-
Cool the mixture in an ice bath to a temperature below 5°C.
-
In a separate beaker, dissolve 1.6 g of sodium nitrite in 7.5 mL of water and cool this solution in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution with vigorous shaking, ensuring the temperature does not rise above 10°C.[3] This produces a solution of benzenediazonium chloride.
Step 3: Coupling Reaction to Form the Formazan
-
Dissolve the 4-methoxybenzaldehyde phenylhydrazone (0.01 mol) from Step 1 in pyridine or another suitable basic solvent, and cool the solution in an ice bath to 0-5°C.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution from Step 2 to the hydrazone solution with constant stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.
-
Pour the reaction mixture into cold water with continuous stirring.
-
The resulting dark-colored solid, 1,5-Diphenyl-3-(4-methoxyphenyl)formazan, is collected by filtration, washed thoroughly with water to remove any residual pyridine, and then dried.
-
Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
Caption: General synthetic workflow for 1,5-Diphenyl-3-(4-methoxyphenyl)formazan.
Characterization Protocols
-
UV-Vis Spectroscopy: Spectra are typically recorded on a dual-beam spectrophotometer using ethanol or DMSO as a solvent in the 200-800 nm range.
-
IR Spectroscopy: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[8]
Biological and Chemical Activity
While specific studies on 1,5-Diphenyl-3-(4-methoxyphenyl)formazan are limited, the formazan class of compounds is well-documented for a wide range of biological activities.
Antimicrobial Activity
Many formazan derivatives have demonstrated significant antibacterial and antifungal activity.[4][9] Studies on various triaryl formazans show remarkable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The mechanism is often attributed to the core formazan structure, with potency being modulated by the nature and position of substituents on the aryl rings.[4]
Anticonvulsant Activity
Several formazan derivatives have been screened for anticonvulsant effects, showing significant activity in models such as the maximal electroshock (MES) induced seizure test.[3][10] It is hypothesized that formazans may exert their anticonvulsant effects by regulating GABA-mediated synaptic inhibition.[3] The presence of different substituents on the phenyl rings plays a crucial role in the observed activity.
Caption: Logical workflow for evaluating the biological activity of formazan derivatives.
Conclusion
1,5-Diphenyl-3-(4-methoxyphenyl)formazan is a representative member of the triaryl formazan family, possessing a well-defined chemical structure and predictable spectroscopic properties. The established synthetic routes are robust and allow for the generation of various analogs for further study. Based on extensive research into this class of compounds, it holds potential for applications in drug development, particularly in the fields of antimicrobial and anticonvulsant therapies. Further investigation is warranted to fully elucidate its specific biological mechanisms and therapeutic potential.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iarjset.com [iarjset.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. mdpi.com [mdpi.com]
- 9. Nano-sized formazan analogues: Synthesis, structure elucidation, antimicrobial activity and docking study for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of formazan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
